2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-10-18-14-8-12(4-7-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGCLHKSRCNIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group and the methylbenzo[d]thiazolyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may make it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions may modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- 4-Fluorophenyl vs. The disulfanyl group (-S-S-) introduces redox-sensitive properties absent in the target compound . 2-[[4-(4-Bromophenyl)sulfonyl...]acetamide (): Bromine’s larger atomic radius compared to fluorine may sterically hinder interactions with target proteins. The thiophene-oxazole hybrid structure in this analog could enhance π-π stacking compared to the benzo[d]thiazole ring in the target compound .
- Benzothiazole vs. Triazole/Thiadiazole Moieties: Triazole derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism (thione-thiol equilibrium), which is absent in the rigid benzo[d]thiazole system. This tautomerism may influence binding dynamics in biological systems .
Physical and Spectral Properties
Table 1: Comparative Physical and Spectral Data
Biological Activity
The compound 2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a significant member of the sulfonamide class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.41 g/mol.
Structural Components
- Sulfonyl Group : Enhances solubility and biological activity.
- Fluorophenyl Moiety : Often linked to increased potency and selectivity in drug design.
- Methylbenzo[d]thiazole Structure : Contributes unique chemical properties influencing biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide and acetamide functionalities may modulate these interactions, impacting cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A-431 (anti-EGFR) | 1.98 ± 1.22 |
These findings suggest that the structural features of the thiazole ring are essential for cytotoxic activity, with specific substitutions enhancing efficacy against cancer cells .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. A study on similar thiazole derivatives reported moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound 2b | Staphylococcus aureus | Significant |
| Compound 2c | Escherichia coli | Comparable to levofloxacin |
| Compound 2i | Pseudomonas aeruginosa | Maximum |
These results underscore the relevance of the thiazole moiety in enhancing antibacterial activity .
Case Studies and Research Findings
- Antitumor Agents : A study highlighted the structure-activity relationship (SAR) of thiazole derivatives, indicating that specific substitutions on the phenyl ring significantly impact cytotoxicity against glioblastoma cells .
- Molecular Docking Studies : Molecular docking studies performed on derivatives containing the benzo[d]thiazole moiety revealed interactions with key proteins involved in cancer pathways, suggesting a mechanism for their anticancer effects .
- Synergistic Effects : Research indicates that combining thiazole derivatives with other therapeutic agents may enhance their effectiveness, particularly in resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
